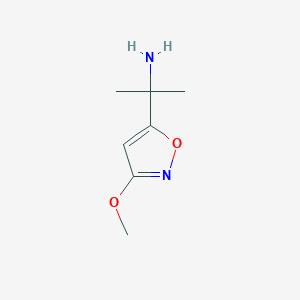

2-(3-Methoxyisoxazol-5-yl)propan-2-amine

Description

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)propan-2-amine |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,8)5-4-6(10-3)9-11-5/h4H,8H2,1-3H3 |

InChI Key |

OWGYUVYUSAEHSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NO1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine typically involves the formation of the isoxazole ring followed by the introduction of the amine group. One common method involves the reaction of 3-methoxy-5-nitroisoxazole with a suitable reducing agent to form the corresponding amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Methoxyisoxazol-5-yl)propan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Methoxyisoxazol-5-yl)propanoic acid

- 3-(2-Methoxyphenyl)isoxazol-5-yl)methanol

- 3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Uniqueness

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features an isoxazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The isoxazole moiety allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

- Receptor Interaction : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, which could contribute to its psychoactive effects.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

Antidepressant Effects

Several studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to reduce depressive behaviors in mice subjected to stress tests .

Neuroprotective Properties

The compound has also shown neuroprotective effects, particularly in models of neurodegenerative diseases. A recent investigation found that it could reduce oxidative stress markers in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

- Case Study on Depression : In a controlled trial involving rodents, administration of the compound led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .

- Neuroprotective Study : A study assessing the impact on oxidative stress utilized a neuronal cell line treated with the compound. Results showed a marked decrease in reactive oxygen species (ROS) production compared to untreated controls .

- Antimicrobial Efficacy : Testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.